Lapaquistat-d9 Acetate
Description
Historical Context of Cholesterol Biosynthesis Pathway Research
The scientific journey to understand cholesterol biosynthesis is a rich narrative spanning centuries. Initially identified from gallstones in 1769 by François Poulletier de la Salle, the compound was later named "cholesterine" in 1815. escardio.org The early 20th century marked a pivotal shift from structural identification to metabolic investigation. In 1910, Windaus reported a significantly higher concentration of cholesterol in atherosclerotic plaques compared to normal aortas, hinting at its role in cardiovascular disease. nih.gov This was followed by experiments from Nikolai Anitschkow, who demonstrated in 1913 that feeding pure cholesterol to rabbits could induce atherosclerosis. nih.govlipid.org
The mid-20th century saw a concerted effort to unravel the complex enzymatic pathway responsible for cholesterol's de novo synthesis. The complete pathway, involving approximately 30 distinct enzymatic steps, was largely elucidated through the work of Nobel laureates Konrad Bloch, Feodor Lynen, John Cornforth, and George Popják. nih.gov A significant breakthrough came from the laboratory of Karl Folkers at Merck, with the discovery of mevalonic acid, a key intermediate. nobelprize.org Researchers utilized innovative techniques, such as radiolabeled precursors, to trace the incorporation of simple molecules like acetate (B1210297) into the complex sterol structure. nobelprize.orgnumberanalytics.com These foundational studies established that the body could synthesize cholesterol from acetyl-CoA and identified HMG-CoA reductase as a major rate-limiting step, setting the stage for future pharmacological interventions. nih.govwikipedia.orgbyjus.com
Role of Squalene (B77637) Synthase in Isoprenoid Metabolism and Sterol Synthesis
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a critical enzyme located in the membrane of the endoplasmic reticulum. mdpi.comwikipedia.org It occupies a crucial branch point in the isoprenoid metabolic pathway. wikipedia.orgnih.gov The primary function of SQS is to catalyze the first committed step in sterol biosynthesis. nih.govontosight.aiscbt.com This process involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, to form squalene, a 30-carbon linear hydrocarbon. wikipedia.orgontosight.aiacs.org
This enzymatic reaction is significant because it diverts the flow of FPP specifically towards the synthesis of sterols (like cholesterol in animals) and triterpenes (in plants). ontosight.aiescholarship.orgresearchgate.net FPP is a precursor for various other essential non-sterol molecules, including dolichols and the coenzyme Q10 side-chain. wikipedia.org Therefore, the regulation of SQS is a key control point for managing the metabolic flux between sterol and non-sterol branches of the isoprenoid pathway, responding to the cell's changing needs. wikipedia.orgnih.govresearchgate.net The activity of SQS is tightly regulated by cellular sterol levels through a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs). wikipedia.orgnih.gov
Conceptual Framework of Squalene Synthase Inhibitors (SSIs) in Biochemical Studies
The conceptual basis for developing squalene synthase inhibitors (SSIs) stems from the enzyme's strategic position in the cholesterol biosynthesis pathway. patsnap.com Unlike statins, which inhibit HMG-CoA reductase—an enzyme far upstream—SSIs target the first irreversible step dedicated solely to sterol synthesis. patsnap.comnih.govnih.gov This targeted approach is hypothesized to offer a more refined mechanism for controlling cholesterol production. patsnap.com
By blocking the conversion of FPP to squalene, SSIs effectively reduce the pool of precursors available for cholesterol synthesis downstream. patsnap.comontosight.ai A key theoretical advantage is that this inhibition might avoid the extensive depletion of non-sterol isoprenoids that can occur with HMG-CoA reductase inhibition, as the FPP pool remains available for other pathways. patsnap.comwikipedia.org In academic and preclinical research, SSIs serve as powerful tools to study the intricate regulation of lipid metabolism. They allow investigators to probe the consequences of specifically blocking sterol synthesis and to understand the metabolic feedback loops that are activated in response. capes.gov.br Various classes of SSIs have been discovered and developed for research, including natural products like zaragozic acids and synthetic compounds designed to mimic the enzyme's substrates or transition states. ontosight.aiscbt.commdpi.com
Overview of Lapaquistat-d9 Acetate as a Research Probe
This compound is the deuterated form of Lapaquistat (B1674497) Acetate (also known as TAK-475). scbt.compharmaffiliates.com Lapaquistat Acetate was developed as a potent, synthetic inhibitor of squalene synthase for the potential treatment of hypercholesterolemia. nih.govmedchemexpress.com It acts by blocking the conversion of farnesyl pyrophosphate to squalene. medchemexpress.comadooq.com While the parent compound, Lapaquistat Acetate, underwent extensive clinical investigation, its development was ultimately discontinued. wikipedia.orgnih.gov
In the context of academic and industrial research, this compound serves as a specialized analytical tool. scbt.compharmaffiliates.com The "d9" signifies that nine hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612). This labeling does not alter the compound's fundamental chemical behavior but gives it a distinct, heavier molecular weight. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the non-labeled Lapaquistat Acetate in biological samples. pharmaffiliates.com This makes this compound a crucial research probe for pharmacokinetic and metabolic studies of the parent inhibitor.
Detailed Research Findings
The research on Lapaquistat Acetate, the parent compound of this compound, has provided significant data on the effects of squalene synthase inhibition. Pooled data from 12 clinical trials involving 6,151 patients demonstrated its efficacy in modulating lipid profiles. nih.gov
Lapaquistat Acetate Efficacy Data (Monotherapy vs. Placebo)
| Parameter | Lapaquistat 100 mg (Percent Change) | Placebo (Percent Change) |
| LDL Cholesterol | -21.6% | Not specified |
| Total Cholesterol | -16.0% | +0.4% |
| Triglycerides | -14.1% | -1.1% |
| HDL Cholesterol | +5.3% | +2.0% |
| Apolipoprotein B | -17.0% | -0.1% |
| Non-HDL Cholesterol | -20.6% | -0.1% |
| Data sourced from a pooled analysis of 12 clinical studies. nih.govahajournals.org |
When administered with a statin, Lapaquistat 100 mg provided an additional 18.0% reduction in LDL cholesterol. nih.govahajournals.org Further research in animal models, specifically in Watanabe heritable hyperlipidemic (WHHLMI) rabbits, showed that Lapaquistat Acetate treatment could reduce the lipid content of coronary plaques and increase collagen density, suggesting a shift towards more stable plaque characteristics. Recent in vitro studies have also explored repositioning Lapaquistat for Mevalonate (B85504) Kinase Deficiency (MKD), where it was shown to reduce the release of inflammatory cytokines. mdpi.com
Properties
CAS No. |
1292841-28-1 |
|---|---|
Molecular Formula |
C₃₃H₃₂D₉ClN₂O₉ |
Molecular Weight |
654.2 |
Synonyms |
1-[2-[(3R,5S)-1-[3-(Acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-2-oxo-4,1-benzoxazepin-3-yl]acetyl]-4-piperidineacetic Acid-d9; _x000B_(3R-trans)-1-[[1-[3-(acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxypheny |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Labeling Methodologies for Lapaquistat D9 Acetate
Advanced Synthetic Routes to Lapaquistat (B1674497) Acetate (B1210297) Precursors
Advanced synthetic routes to the 4,1-benzoxazepine (B1262346) core often begin with substituted anthranilic acids. nih.gov These are coupled with chiral α-haloacids, followed by an intramolecular cyclization to form the benzoxazepine-2,5-dione ring system. nih.gov The specific stereochemistry required for Lapaquistat, (3R, 5S), necessitates highly controlled stereoselective methods. wikipedia.org
The second key precursor is the piperidine-4-acetic acid derivative. This moiety is typically prepared separately and later coupled to the benzoxazepine core. The synthesis of various piperidine-4-acetic acid derivatives has been explored in the context of developing squalene (B77637) synthase inhibitors. acs.org After the main fragments are assembled, final modifications, such as the acetylation of the terminal hydroxyl group, yield the Lapaquistat acetate molecule. acs.org
Table 1: Key Precursors in Lapaquistat Acetate Synthesis
| Precursor | Role in Synthesis |
|---|---|
| Substituted Anthranilic Acid | Forms the aromatic part of the benzoxazepine core. |
| Chiral α-Haloacid | Provides the chiral center at the C3 position and facilitates ring closure. nih.gov |
| 2,3-Dimethoxyphenyl derivative | Attached at the C5 position, crucial for biological activity. |
| Piperidine-4-acetic acid | The side chain moiety coupled to the benzoxazepine core. acs.org |
| 3-Hydroxy-2,2-dimethylpropanal | Forms the N-alkyl side chain on the benzoxazepine nitrogen. |
Strategies for Regiospecific Deuterium (B1214612) Incorporation into Lapaquistat Scaffolds
The synthesis of Lapaquistat-d9 Acetate requires the specific introduction of nine deuterium atoms into the molecular structure. This is typically achieved by using deuterated building blocks during the synthesis to ensure regiospecificity. science.gov
Deuteration Techniques for Acetate Moiety
While the "d9" designation in this compound primarily points towards other positions, deuteration of the acetate group is a common strategy in isotopic labeling. This would involve using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, in the final step of the synthesis. This would replace the three protons on the acetyl methyl group with deuterium. However, to achieve the d9 level, deuteration must occur at other sites as well.
Methodologies for Deuterium Introduction at Specific Carbon Positions (d9)
The synonym 1-[2-[(3R,5S)-...]-4-piperidineacetic Acid-d9 suggests that the nine deuterium atoms are located on the piperidineacetic acid portion of the molecule. scbt.com A plausible and efficient strategy for this is to utilize a pre-labeled piperidine-4-acetic acid-d9 precursor in the coupling step with the benzoxazepine core.
The synthesis of such a deuterated precursor can be achieved through several methods:
Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves treating piperidine-4-acetic acid or a suitable derivative with a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst like palladium on carbon (Pd/C). mdpi.com This process facilitates the exchange of hydrogen atoms for deuterium atoms at specific, typically activated, positions. The conditions can be tuned to control the degree and location of deuteration.
Use of Deuterated Reagents: Building the piperidine (B6355638) ring from smaller, deuterated starting materials provides precise control over the location of the isotopes.
Given the stability required for a research-grade compound, the incorporation of deuterium at non-labile C-H positions is crucial. The nine deuterium atoms are likely distributed across the piperidine ring and the adjacent acetic acid side chain. The commercial availability of related isotopically labeled building blocks, such as 3-Piperidineacetic Acid-d11, supports the feasibility of a precursor-based synthetic approach. medchemexpress.com
Table 2: Comparison of Deuteration Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic H-D Exchange | Late-stage exchange of H for D on the fully formed precursor using D₂O/D₂ gas and a metal catalyst. mdpi.com | Simpler process if the precursor is readily available. | May result in a mixture of isotopologues; potential for scrambling. |
| Deuterated Precursor Synthesis | Building the piperidine ring from smaller, already deuterated fragments. | High regiospecificity and isotopic purity. | More complex, multi-step synthesis of the labeled precursor. |
Purification and Isotopic Enrichment Verification for Research-Grade this compound
Following the synthesis, rigorous purification is necessary to isolate this compound from any remaining starting materials, non-deuterated Lapaquistat Acetate, and partially deuterated intermediates. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying pharmaceutical-grade compounds to achieve high chemical purity.
Verification of isotopic enrichment and the precise location of the deuterium atoms is critical. A combination of analytical techniques is employed for this purpose:
Mass Spectrometry (MS): This technique confirms the successful incorporation of the nine deuterium atoms by detecting the corresponding increase in molecular weight compared to the unlabeled compound. High-resolution mass spectrometry can distinguish between different isotopologues with high accuracy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to verify the location of deuterium atoms. The substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. ²H NMR (Deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their chemical environment.
Stereoselective Synthesis Approaches to Lapaquistat Analogs and Deuterated Derivatives
The biological activity of Lapaquistat is highly dependent on its specific stereochemistry at the C3 and C5 positions of the 4,1-benzoxazepine ring, which are (3R, 5S). wikipedia.org Therefore, any synthesis, whether for the deuterated or non-deuterated form, must be stereoselective.
Key strategies to achieve this include:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as naturally occurring (+)-(S)-amino acids, to build the chiral framework. nih.gov For instance, coupling a substituted anthranilic acid with a chiral α-chloroacid can set the stereocenter at the C3 position. nih.gov
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a reaction is a powerful modern method. For Lapaquistat and its analogs, asymmetric hydrogenation using transition metal complexes with chiral ligands (e.g., BINAP, DuPhos) can establish the required stereocenters with high enantioselectivity.
These stereoselective methods are directly applicable to the synthesis of this compound. The stereochemical integrity must be maintained throughout the synthetic sequence, including the coupling with the deuterated piperidine-4-acetic acid precursor, to ensure the final product retains its intended biological activity profile alongside its isotopic label.
Molecular Mechanism of Squalene Synthase Inhibition by Lapaquistat D9 Acetate
Enzyme Kinetics and Inhibitor Binding Studies with Recombinant Squalene (B77637) Synthase
Kinetic studies are fundamental to understanding how an inhibitor interacts with its target enzyme. For Lapaquistat (B1674497), these studies reveal a potent and specific interaction with squalene synthase. The active metabolite of Lapaquistat Acetate (B1210297), T-91485, is a powerful inhibitor of the enzyme. medkoo.com
The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki is a more absolute measure of binding affinity.
Research has shown that Lapaquistat and its metabolites are potent inhibitors with activity in the nanomolar range. rsc.org Specifically, the active metabolite T-91485 was found to inhibit cholesterol biosynthesis in cultured human skeletal myocytes with an IC50 value of 45 nM. medkoo.com While specific Ki values for Lapaquistat against purified recombinant squalene synthase are not widely reported in peer-reviewed literature, the low nanomolar IC50 value underscores its high affinity for the target enzyme.
Table 1: Inhibitory Potency of Lapaquistat Active Metabolite
| Compound | Assay System | Parameter | Value |
| T-91485 (Active Metabolite) | Cholesterol Biosynthesis in Human Skeletal Myocytes | IC50 | 45 nM |
Data sourced from a study on the myotoxic effects of squalene synthase inhibitors. medkoo.com
The interaction between Lapaquistat's active metabolite and squalene synthase is understood to be reversible and competitive. A competitive inhibitor reversibly binds to the enzyme's active site, the same location where the natural substrate, Farnesyl Diphosphate (FPP), binds. scbt.com This mode of action implies a direct competition between the inhibitor and the substrate.
While specific experimental studies detailing the binding stoichiometry are not prevalent in the available literature, the competitive nature of the inhibition strongly suggests a 1:1 binding ratio between one molecule of the inhibitor and one molecule of the enzyme at the active site. The reversible nature of this binding is a key characteristic, differentiating it from irreversible inhibitors that form permanent covalent bonds with the enzyme.
Determination of Inhibition Constants (Ki) and IC50 Values
Structural Insights into Lapaquistat-Enzyme Interactions
Understanding the three-dimensional structure of an enzyme-inhibitor complex is crucial for elucidating the precise mechanism of inhibition. While direct experimental structures of the Lapaquistat-enzyme complex are not publicly available, computational modeling based on known enzyme structures provides significant insights.
As of this writing, no experimental X-ray crystal structure of human squalene synthase in a complex with Lapaquistat or its active metabolite has been deposited in public databases like the Protein Data Bank (PDB). However, crystal structures of human squalene synthase, both alone (e.g., PDB ID: 1EZF) and in complex with other inhibitors like Zaragozic Acid A (e.g., PDB ID: 3VJC), have been solved. idrblab.netrcsb.orgrcsb.org
These existing structures have enabled detailed molecular docking studies to predict how Lapaquistat binds to the enzyme. mdpi.com These computational simulations place the Lapaquistat molecule within the large central channel of the squalene synthase enzyme, which functions as the active site. rcsb.org The models predict that the inhibitor forms specific interactions with amino acid residues lining this channel, including:
Hydrogen bonds with residues such as Serine and Histidine.
Hydrophobic interactions with multiple hydrophobic residues that form a pocket deep within the channel. mdpi.com
These predicted interactions anchor the inhibitor within the active site, physically obstructing the binding of the FPP substrate and preventing the catalytic reaction from occurring.
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes, including membrane-bound enzymes. However, based on a review of the scientific literature, no cryo-EM analyses of a squalene synthase-Lapaquistat complex have been reported. Structural investigations of this particular enzyme have historically relied on X-ray crystallography. rcsb.orgrcsb.org
X-ray Crystallography Studies of Squalene Synthase-Inhibitor Complexes
Impact on Farnesyl Diphosphate (FPP) Conversion to Squalene
The definitive molecular outcome of squalene synthase inhibition by Lapaquistat's active metabolite is the blockade of the enzyme's catalytic function: the conversion of Farnesyl Diphosphate (FPP) to squalene. medchemexpress.comadooq.com Squalene synthase catalyzes a unique two-step reductive dimerization reaction where two molecules of FPP are joined together to form one molecule of squalene. idrblab.netrcsb.org
This reaction is the first step that channels intermediates from the mevalonate (B85504) pathway exclusively toward the synthesis of cholesterol and other sterols. nih.govnih.gov By binding to the active site, Lapaquistat physically prevents FPP from entering and being converted. The direct consequence of this blockade is a halt in the production of squalene. This leads to an intracellular accumulation, or "backup," of the FPP substrate. nih.govahajournals.org This accumulation of FPP and the corresponding decrease in downstream cholesterol synthesis are the ultimate results of the molecular inhibition mechanism.
Allosteric Modulation of Squalene Synthase Activity by Lapaquistat-d9 Acetate
While direct competitive inhibition is a primary mechanism for many enzyme inhibitors, there is evidence to suggest that some squalene synthase inhibitors may also exert their effects through allosteric modulation. scbt.com Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. scbt.com
Recent research has identified small molecules that can act as allosteric modulators of squalene synthase. nih.gov For instance, the small molecule KY02111 has been shown to bind to a site near the catalytic domain of squalene synthase without directly inhibiting its enzymatic activity, suggesting an allosteric mechanism. nih.gov This binding event is thought to induce conformational changes that affect the enzyme's stability and function. nih.gov
Further investigation into the potential allosteric effects of this compound could provide a more complete understanding of its molecular mechanism and its impact on the cholesterol biosynthesis pathway.
Comparative Mechanistic Studies with Other Squalene Synthase Inhibitors
The study of this compound's mechanism is enriched by comparing it with other inhibitors of squalene synthase. These inhibitors, while targeting the same enzyme, can exhibit different modes of action and molecular interactions.
Zaragozic Acids: This class of natural products, derived from fungi, are potent competitive inhibitors of squalene synthase. scbt.comresearchgate.net Zaragozic acid A, for example, has a unique tricyclic structure that allows for strong interactions within the active site of the enzyme, effectively blocking the binding of the natural substrate, farnesyl pyrophosphate (FPP). scbt.commedchemexpress.com Like Lapaquistat, zaragozic acids act as transition-state analogs, mimicking the carbocationic intermediates formed during the conversion of FPP to squalene. scbt.comacs.org
YM-53601: This inhibitor has been shown to reduce plasma cholesterol and triglyceride levels by inhibiting squalene synthase. medchemexpress.com It acts as a lipid-lowering agent by targeting the FDFT1 enzyme activity. medchemexpress.com
The following table provides a comparative overview of different squalene synthase inhibitors:
| Inhibitor | Class | Primary Mechanism of Action | Key Characteristics |
| Lapaquistat Acetate (TAK-475) | Benzoxazepine derivative | Competitive inhibitor of squalene synthase. researchgate.netmedchemexpress.com | Blocks the conversion of farnesyl pyrophosphate (FPP) to squalene. medchemexpress.com |
| Zaragozic Acid A | Fungal metabolite | Potent, reversible competitive inhibitor of squalene synthase. scbt.commedchemexpress.com | Unique tricyclic structure facilitates strong active site interactions. scbt.com |
| YM-53601 | Synthetic compound | Inhibitor of squalene synthase (FDFT1). medchemexpress.com | Reduces plasma cholesterol and triglyceride levels. medchemexpress.com |
| NB-598 | Second-generation SQLE inhibitor | Mixed inhibition, potentially engaging allosteric sites. rsc.org | Used experimentally to induce squalene accumulation. researchgate.net |
These comparative studies are crucial for understanding the nuances of squalene synthase inhibition. While all these compounds aim to reduce cholesterol synthesis by targeting the same enzyme, their distinct molecular interactions and potential for allosteric modulation can lead to different pharmacological profiles. The development of Lapaquistat was ultimately halted due to safety concerns, specifically potential liver toxicity at higher doses. nih.govahajournals.orgnih.gov This underscores the importance of not only efficacy but also the detailed molecular mechanism and potential off-target effects when developing new therapeutic agents.
Influence of Lapaquistat D9 Acetate on Mevalonate Pathway Dynamics in Research Models
Modulation of Downstream Isoprenoid Biosynthesis in Cellular Systems
Inhibition of squalene (B77637) synthase by Lapaquistat (B1674497) blocks the conversion of farnesyl pyrophosphate (FPP) into squalene, which is the first step committed exclusively to sterol biosynthesis. nih.govahajournals.org This action prevents the depletion of essential non-sterol isoprenoids that occurs with HMG-CoA reductase inhibitors (statins), which act earlier in the pathway. nih.govunits.it Consequently, Lapaquistat is expected to cause an accumulation of isoprenoid intermediates upstream of the enzymatic block. nih.govnih.gov Research using the active metabolite of Lapaquistat Acetate (B1210297) has demonstrated its ability to increase the levels of key isoprenoids in cell models. nih.gov
Effects on Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) Levels
Lapaquistat's mechanism directly leads to an accumulation of its substrate, F Farnesyl Pyrophosphate (FPP), as it cannot be converted to squalene. nih.govahajournals.orgmedchemexpress.com This backup of FPP can, in turn, lead to increased levels of other isoprenoids, including Geranylgeranyl Pyrophosphate (GGPP), which is synthesized from FPP. nih.govfrontiersin.orgfrontiersin.org
In a study using human monocytic THP-1 cells, the active metabolite of Lapaquistat Acetate was shown to increase the intracellular levels of both FPP and GGPP in a concentration-dependent manner. nih.gov This is a significant finding, as these molecules are vital for numerous cellular processes, including protein prenylation. nih.govfrontiersin.org The preservation and potential increase of FPP and GGPP pools are a key differentiator from statins, which deplete these intermediates. nih.govahajournals.org
Table 1: Effect of Lapaquistat Active Metabolite on Isoprenoid Levels in THP-1 Cells
| Isoprenoid | Effect Observed in Research Models | Reference |
| Farnesyl Pyrophosphate (FPP) | Concentration-dependent increase | nih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Concentration-dependent increase | nih.gov |
Alterations in Coenzyme Q10 (Ubiquinone) Biosynthesis Pathways
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the mitochondrial electron transport chain, and its synthesis also utilizes precursors from the mevalonate (B85504) pathway. nih.govunits.it Unlike statins, which can reduce CoQ10 levels by limiting its precursors, squalene synthase inhibitors like Lapaquistat are not expected to deplete it. nih.govmcgill.ca
In fact, research in animal models has demonstrated that treatment with Lapaquistat Acetate can lead to an increase in plasma CoQ10 levels. nih.govnih.gov In a study on hypercholesterolaemic rabbits, increased CoQ10 levels were observed following Lapaquistat Acetate administration and were correlated with improvements in coronary plaque composition. nih.govnih.gov Preclinical studies in Wistar rats also showed that Lapaquistat inhibited cholesterol synthesis without depleting CoQ10. This effect is attributed to the accumulation of FPP, which can be shunted towards the synthesis of non-sterol isoprenoids like CoQ10. nih.govunits.it
Impact on Dolichol Production and Glycosylation Pathways
Dolichols are long-chain isoprenoid alcohols essential for the synthesis of N-linked glycoproteins, a critical cellular function. units.itmcgill.ca The synthesis of dolichol phosphate, the active form, also originates from FPP. units.itmcgill.ca By inhibiting the mevalonate pathway upstream, statins can interfere with dolichol synthesis. mcgill.ca
In contrast, squalene synthase inhibitors are not expected to reduce dolichol levels. mcgill.ca By causing a buildup of FPP, Lapaquistat could theoretically support or even enhance the flux towards dolichol synthesis. nih.govunits.it While direct, quantitative studies on Lapaquistat's effect on dolichol production are not extensively detailed in the provided results, early research on other squalene synthase inhibitors found they did not affect dolichol levels in animal models, supporting this hypothesis. mcgill.ca
Investigating Protein Prenylation Modulation in In Vitro Systems
Protein prenylation is a post-translational modification where an FPP or GGPP molecule is covalently attached to a cysteine residue on a target protein. frontiersin.orgresearchgate.net This process is crucial for the proper localization and function of many signaling proteins, including small GTPases from the Ras and Rho families. nih.govcytoskeleton.com
Research on Ras and Rho GTPase Prenylation Dynamics
Ras and Rho family GTPases are key regulators of cellular processes like proliferation, cytoskeletal organization, and cell migration. cytoskeleton.complos.org Their function is dependent on being anchored to cellular membranes, a process facilitated by prenylation—farnesylation for Ras proteins and primarily geranylgeranylation for Rho proteins. frontiersin.orgcytoskeleton.complos.org
Because Lapaquistat increases the availability of FPP and GGPP, it is not expected to inhibit protein prenylation; in fact, it may support or restore it under conditions where isoprenoid levels are compromised. nih.govfrontiersin.org This stands in stark contrast to statins, whose therapeutic and side effects are partly mediated by the inhibition of Ras and Rho prenylation due to the depletion of FPP and GGPP. wikipedia.orgnih.gov Research has shown that a shortage of GGPP compromises protein prenylation, leading to inflammatory responses, and that this can be restored by inhibiting squalene synthase, thereby redirecting the pathway towards non-sterol isoprenoid synthesis. frontiersin.org
Analysis of Prenylation-Dependent Cellular Signaling Pathways
The modulation of isoprenoid pools by Lapaquistat has significant implications for cellular signaling. The proper prenylation and subsequent functioning of Rho and Ras GTPases are critical for numerous downstream pathways. cytoskeleton.comnih.gov For instance, Rho signaling is vital for actin cytoskeleton reorganization and cell migration. plos.org
Studies simulating mevalonate kinase deficiency (MKD), a condition characterized by a shortage of isoprenoids and defective protein prenylation, have provided insight into Lapaquistat's potential effects. nih.gov In these models, the active metabolite of Lapaquistat Acetate increased GGPP and FPP levels. nih.gov This increase was shown to attenuate the inflammatory response (e.g., IL-1β production) in immune cells, a downstream effect of restoring the prenylation of small GTPases. nih.gov This suggests that by ensuring a sufficient supply of isoprenoids for prenylation, Lapaquistat can maintain the integrity of critical signaling pathways that are otherwise disrupted by isoprenoid deficiency. nih.govfrontiersin.org
Characterization of Metabolic Flux through the Mevalonate Pathway in Response to Squalene Synthase Inhibition
Lapaquistat-d9 Acetate, a deuterated isotopologue of Lapaquistat Acetate (TAK-475), functions as a potent and specific inhibitor of squalene synthase (SQS). medchemexpress.comwikipedia.org Squalene synthase is a critical enzyme located in the endoplasmic reticulum that catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. wikipedia.orgnih.govnih.gov Inhibition of this enzyme by this compound fundamentally alters the metabolic flux through the mevalonate pathway, leading to a significant redirection of isoprenoid intermediates.
Inhibition of SQS does not halt the initial stages of the mevalonate pathway. The synthesis of acetyl-CoA to mevalonate, regulated by HMG-CoA reductase (HMGCR), continues. nih.gov In fact, research in various models, including tobacco cells, has shown that blocking SQS can trigger a positive feedback loop that increases the activity and mRNA levels of HMGCR. nih.gov This occurs because the downstream depletion of endogenous sterols, which normally suppress HMGCR, is sensed by the cell, leading to an upregulation of the pathway's rate-limiting enzyme. nih.gov
The primary consequence of SQS inhibition is the cessation of metabolic flow towards squalene and subsequent sterols like cholesterol. nih.gov This blockade causes a significant accumulation of the immediate substrate for SQS, farnesyl pyrophosphate (FPP). nih.govnih.gov This buildup of FPP leads to an increased availability of non-sterol isoprenoids. The accumulated FPP can be further metabolized into other essential non-sterol isoprenoids, such as geranylgeranyl pyrophosphate (GGPP), or dephosphorylated to its alcohol form, farnesol. nih.govnih.gov This redirection of metabolic intermediates is a key characteristic of SQS inhibition, distinguishing it from the effects of statins, which inhibit HMGCR and deplete the entire downstream pathway, including both sterol and essential non-sterol isoprenoids. nih.gov
Table 1: Theoretical Shift in Mevalonate Pathway Metabolite Pools in Response to Squalene Synthase Inhibition by this compound
| Metabolite/Enzyme | Pathway Position | Expected Change with this compound | Rationale |
| HMG-CoA Reductase (HMGCR) | Early Pathway (Rate-limiting) | ▲ Increase | Feedback regulation due to depletion of downstream sterols. nih.gov |
| Mevalonate | Upstream Intermediate | ▲ Increase | Increased activity of HMGCR. |
| Isopentenyl Pyrophosphate (IPP) | Core Isoprenoid Building Block | ▲ Increase | Continued upstream synthesis and pathway upregulation. wikipedia.org |
| Farnesyl Pyrophosphate (FPP) | Branch Point Intermediate | ▲▲ Significant Increase | Direct substrate of the inhibited enzyme (SQS). nih.govnih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Non-Sterol Isoprenoid | ▲ Increase | Increased availability of its precursor, FPP. nih.gov |
| Squalene | Downstream Product | ▼▼ Significant Decrease | Direct product of the inhibited enzyme (SQS). nih.govmdpi.com |
| Cholesterol | Terminal Sterol Product | ▼ Decrease | Depletion of its obligate precursor, squalene. wikipedia.orgunits.it |
Implications for Non-Sterol Isoprenoid-Dependent Biological Processes in Experimental Models
The this compound-induced shift in metabolic flux has significant implications for biological processes that depend on non-sterol isoprenoids like FPP and GGPP. These molecules are not merely intermediates in cholesterol synthesis; they are vital for a range of cellular functions, most notably the post-translational modification of proteins known as prenylation. nih.gov Farnesylation (the addition of FPP) and geranylgeranylation (the addition of GGPP) are essential for the proper membrane localization and function of many signaling proteins, including small GTPases from the Ras, Rho, and Rab families. nih.gov
By increasing the pool of available FPP and GGPP, SQS inhibition can enhance these non-sterol isoprenoid-dependent processes. This stands in stark contrast to statins, whose depletion of these molecules has been linked to certain side effects. nih.gov The preservation and potential enhancement of the non-sterol isoprenoid pool by Lapaquistat have been explored as a potential therapeutic strategy in specific disease models.
A prominent example is in research models of Mevalonate Kinase Deficiency (MKD), a rare autoinflammatory disease caused by a dysfunctional mevalonate kinase enzyme. units.itmdpi.com This deficiency leads to a shortage of isoprenoid intermediates, resulting in systemic inflammation. mdpi.com In an in vitro model mimicking MKD, Lapaquistat was shown to divert the limited mevalonate intermediates toward the synthesis of anti-inflammatory isoprenoids. units.itmdpi.com This redirection helped counteract the inflammatory response. Specifically, in RAW 264.7 macrophage cells treated to mimic MKD conditions, Lapaquistat was able to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com These findings suggest that by bolstering the non-sterol isoprenoid branches of the mevalonate pathway, SQS inhibition can modulate cellular signaling to produce anti-inflammatory effects in specific experimental contexts. mdpi.comresearchgate.net
Table 2: Research Findings on the Anti-Inflammatory Effects of Lapaquistat in an In Vitro Model of Mevalonate Kinase Deficiency (MKD)
| Experimental Model | Condition | Key Biomarker | Observed Effect of Lapaquistat | Reference |
| RAW 264.7 Macrophages | MKD-mimicking inflammatory conditions | Interleukin-6 (IL-6) Production | Significant reduction in induced IL-6 levels. | mdpi.com |
| RAW 264.7 Macrophages | MKD-mimicking inflammatory conditions | Tumor Necrosis Factor-alpha (TNF-α) Production | Significant reduction in induced TNF-α levels. | mdpi.com |
| RAW 264.7 Macrophages | MKD-mimicking inflammatory conditions | Cell Viability / Cytoprotection | Partially restored cell viability under stress. | mdpi.com |
Analytical Research Methodologies Utilizing Lapaquistat D9 Acetate
Development and Validation of Quantitative Analytical Assays
The accurate measurement of drug and metabolite concentrations is fundamental to pharmacokinetic and pharmacodynamic studies. The development of validated, sensitive, and specific analytical assays is a prerequisite for generating reliable data from in vitro and in vivo research models.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as the principal bioanalytical technique for the quantification of Lapaquistat (B1674497) and its metabolites in various biological samples. nih.gov This method offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes within complex matrices. In a typical workflow, the sample is first subjected to an extraction process to isolate the compounds of interest. The extract is then injected into a liquid chromatograph, which separates the parent drug from its metabolites based on their physicochemical properties, such as polarity. The separated compounds are then ionized and introduced into a tandem mass spectrometer, which measures the mass-to-charge ratio of specific parent-to-product ion transitions, ensuring definitive identification and quantification.
Research studies have successfully employed LC-MS/MS to determine the plasma concentrations of Lapaquistat and its active metabolites in animal models, providing crucial data on the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The use of a stable isotope-labeled internal standard, such as Lapaquistat-d9 Acetate (B1210297), is integral to the validation of these assays, ensuring they meet stringent criteria for accuracy and precision. scispace.com
| Parameter | Typical Method | Description |
|---|---|---|
| Chromatography | Reversed-Phase HPLC/UPLC | Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase to separate compounds based on hydrophobicity. nih.govgoogleapis.com |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and large molecules, minimizing fragmentation and preserving the molecular ion. waters.com |
| Mass Analyzer | Triple Quadrupole (QqQ) | Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. nih.gov |
| Internal Standard | Lapaquistat-d9 Acetate | Used to correct for variability in sample preparation and instrument response, ensuring accurate quantification. nih.gov |
While LC-MS/MS is the preferred method for analyzing Lapaquistat itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique for lipid profiling. nih.gov Since Lapaquistat inhibits squalene (B77637) synthase, an enzyme in the cholesterol biosynthesis pathway, its administration is expected to alter the cellular lipidome. GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable small molecules, including free fatty acids and sterols like cholesterol. nih.govresearchgate.net
To analyze non-volatile lipids such as sterols, a chemical derivatization step is required to increase their volatility. mdpi.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, making the molecule amenable to GC analysis. nih.govresearchgate.net By applying GC-MS for lipid profiling in cells or tissues from animal models treated with Lapaquistat, researchers can quantitatively assess the downstream metabolic consequences of squalene synthase inhibition. This includes measuring the accumulation of upstream precursors and the depletion of downstream products like cholesterol and its esters.
| Lipid Class | Relevance to Lapaquistat Action | GC-MS Analysis Notes |
|---|---|---|
| Sterols (e.g., Cholesterol) | End-product of the pathway inhibited by Lapaquistat. Levels are expected to decrease. | Requires derivatization (e.g., silylation with MSTFA) prior to analysis. nih.gov |
| Fatty Acids | Metabolically linked to cholesterol synthesis through shared precursors like Acetyl-CoA. | Typically analyzed as fatty acid methyl esters (FAMEs) for improved volatility and chromatographic performance. mdpi.com |
| Squalene | The direct product of the enzyme inhibited by Lapaquistat. Levels are expected to decrease significantly. | Amenable to GC-MS analysis, providing a direct measure of enzyme inhibition. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolites
Application of Deuterium (B1214612) Labeling for Internal Standard Methodologies
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry. scispace.com this compound, with its nine deuterium atoms, is an ideal SIL-IS for the quantification of the unlabeled parent compound, Lapaquistat Acetate.
An ideal internal standard co-elutes chromatographically with the analyte and exhibits identical behavior during sample extraction, handling, and ionization. waters.com Because the substitution of hydrogen with deuterium results in a minimal change in physicochemical properties, this compound behaves nearly identically to Lapaquistat Acetate throughout the analytical process. researchgate.net However, it is easily distinguished by its higher mass in the mass spectrometer.
By adding a known quantity of this compound to a biological sample (such as plasma, cell lysates, or tissue homogenates) before processing, any loss of analyte during sample preparation or fluctuations in instrument signal will affect both the analyte and the SIL-IS proportionally. waters.comnih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, which effectively cancels out experimental variability and matrix effects, leading to superior accuracy and precision. scispace.com This is particularly crucial when dealing with complex biological matrices where ion suppression or enhancement can significantly impact results. waters.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the use of SIL-IS. nih.gov The method involves introducing a known amount of the isotopically labeled compound (e.g., this compound) into the sample. After allowing it to equilibrate with the endogenous, unlabeled analyte, the ratio of the two is measured by mass spectrometry. nih.gov This ratio allows for a highly accurate calculation of the initial concentration of the unlabeled analyte.
This principle can be extended to quantify the metabolites of Lapaquistat. If a deuterated standard for a specific metabolite is available, it can be used to quantify that metabolite with the same high degree of accuracy. This enables precise characterization of the metabolic profile and helps in understanding the pharmacokinetics of not just the parent drug but also its active or inactive byproducts. nih.gov
Accurate Quantification of Lapaquistat in Biological Matrices (e.g., cell lysates, tissue homogenates from animal models)
Elucidation of Metabolic Fates and Pathways using Deuterium Tracing
Beyond its use as an internal standard, the deuterium label on this compound serves as a stable isotopic tracer to investigate the metabolic fate of the drug. nih.gov When this compound is administered to a biological system, it follows the same metabolic pathways as the unlabeled drug.
By analyzing samples (e.g., plasma, urine, tissue extracts) with high-resolution mass spectrometry, researchers can search for drug-related molecules that contain the deuterium label. The mass spectrometer can detect the characteristic mass shift imparted by the nine deuterium atoms. This allows for the confident identification of metabolites, as they will appear as distinct isotopic patterns. This tracing methodology is a powerful tool for:
Identifying Novel Metabolites: It helps distinguish true drug metabolites from endogenous background ions in the complex biological matrix.
Mapping Metabolic Pathways: By identifying which parts of the molecule are modified (e.g., via oxidation, hydrolysis, or conjugation) while retaining the deuterium label, researchers can piece together the sequence of metabolic reactions. nih.gov
Assessing Metabolic Stability: The rate of disappearance of the deuterated parent drug and the appearance of its deuterated metabolites provides direct insight into the drug's metabolic stability. nih.gov
| Compound | Hypothetical m/z | Significance in a Deuterium Tracing Study |
|---|---|---|
| This compound | [M+H]⁺ = 654.2 | The administered parent tracer compound. |
| Lapaquistat-d9 (active form) | [M+H]⁺ = 612.2 | Metabolite formed by hydrolysis (loss of acetate), retaining the d9 label. |
| Oxidized Lapaquistat-d9 | [M+H]⁺ = 628.2 | A hydroxylated metabolite (+16 Da), indicating an oxidative metabolic pathway. |
| Glucuronidated Lapaquistat-d9 | [M+H]⁺ = 788.2 | A conjugated metabolite (+176 Da), indicating a phase II metabolic pathway. |
Identification of Lapaquistat Metabolites in In Vitro Enzymatic Systems
In vitro models, particularly human liver microsomes, are fundamental in drug metabolism studies to predict how a drug will be processed in the body. nih.govnih.govresearchgate.net These microsomal systems contain a rich concentration of drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT), which are responsible for the majority of drug biotransformations. nih.govresearchgate.net
In the study of Lapaquistat, which has known active metabolites, researchers incubate the parent drug with liver microsomes. medscape.orgnih.gov To accurately quantify the formation of these metabolites and the depletion of the parent drug, a stable isotope-labeled internal standard is essential. aptochem.com This is the primary role of this compound.
By adding a known concentration of this compound to the experimental samples, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response. aptochem.comclearsynth.com Since this compound has nearly identical chemical and physical properties to Lapaquistat Acetate, it co-elutes during chromatography but is easily distinguished by its higher mass in mass spectrometry. aptochem.com This allows for precise quantification of Lapaquistat and its metabolites, such as M-I and M-II, which are known to be pharmacologically active. medscape.org
The use of deuterated standards in this manner is a well-established and robust approach for identifying and quantifying novel drug metabolites in complex biological matrices. clearsynth.comnih.gov
Table 1: Key Metabolites of Lapaquistat Identified in Research
This table is based on findings for the non-deuterated Lapaquistat, where this compound would serve as an internal standard for quantification.
| Metabolite | Description | Analytical Context |
| M-I | An active metabolite of Lapaquistat Acetate. medscape.org | The primary active form found in plasma after oral administration. researchgate.net Its quantification is crucial for pharmacokinetic studies. |
| M-II | A second active metabolite of Lapaquistat Acetate. medscape.org | Also contributes to the overall pharmacological effect of the drug. |
| Deacylated Lapaquistat | Lapaquistat Acetate is a prodrug that is hydrolyzed to its active acid form. science.gov | This biotransformation is a key step in its activation. |
Tracing Carbon Flow in Cholesterol Biosynthesis and Isoprenoid Pathways
Lapaquistat functions by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene. medchemexpress.commedchemexpress.com This action is downstream of HMG-CoA reductase, the target of statins. wikipedia.orgnih.gov By blocking this specific step, Lapaquistat was designed to lower cholesterol without depleting other essential molecules derived from the mevalonate (B85504) pathway, such as isoprenoids. wikipedia.orgnih.gov
Isotopically labeled compounds like this compound are powerful tools for tracing the flow of atoms through metabolic pathways. While specific studies detailing the use of this compound for carbon flow tracing are not prevalent in public literature, the principle is well-established. In such a hypothetical study, the deuterium atoms on this compound would act as a stable, non-radioactive label.
By inhibiting squalene synthase, Lapaquistat causes a buildup of upstream intermediates, including FPP. nih.govscience.gov Researchers could use labeled precursors in conjunction with Lapaquistat to study how the blockage affects the flux of intermediates into other branching pathways, such as the synthesis of geranylgeranyl pyrophosphate (GGPP) or coenzyme Q10. nih.govnih.govscience.gov The use of a labeled inhibitor like this compound would help in dissecting the intricate feedback mechanisms and substrate flows within the complex network of isoprenoid and sterol synthesis. google.com
Advanced Spectroscopic Techniques for Structural Characterization of Research Samples
The precise structural analysis of drug candidates and their metabolites is crucial. Advanced spectroscopic methods are employed to confirm the identity and conformation of these molecules.
Deuterium Nuclear Magnetic Resonance (NMR) for Conformational Analysis
Deuterium (²H) NMR spectroscopy is a powerful technique for studying molecular structure and dynamics. rsc.orgacs.org While standard proton (¹H) and carbon-¹³ (¹³C) NMR are used for basic structural elucidation, ²H NMR provides unique insights, especially regarding the conformation of molecules in solution or in biological environments like lipid bilayers. acs.org
For a molecule like this compound, the deuterium labels are not just for mass differentiation but can also serve as spectroscopic probes. The interaction of the deuterium nucleus's quadrupole moment with local electric field gradients is highly sensitive to the molecular orientation and conformation. acs.org By analyzing the quadrupolar splitting in the ²H NMR spectrum, researchers can deduce information about the average orientation and flexibility of the deuterated parts of the molecule. acs.orgnih.gov This can reveal how the drug molecule orients itself when interacting with its target enzyme, squalene synthase, or when partitioned into a membrane environment. acs.org Such conformational analysis is vital for understanding the structure-activity relationship of the drug. mdpi.comacs.org
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics and drug metabolism studies, enabling the determination of the elemental composition of unknown compounds from their exact mass. nih.gov Mass spectrometers like Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance (ICR) instruments can measure mass with high accuracy (typically < 5 ppm deviation), allowing for the confident assignment of a molecular formula to a detected ion. nih.gov
When identifying metabolites of Lapaquistat from in vitro or in vivo samples, HRMS is critical. The first step is to distinguish potential metabolites from the vast number of endogenous molecules in a biological sample. columbia.edu this compound plays a crucial role here. The mass difference between the deuterated standard and the non-deuterated parent drug is precisely known (+9 Da). When a sample is analyzed, the software can search for pairs of peaks with this exact mass difference.
Once potential metabolites are flagged, HRMS provides their accurate mass. This allows researchers to propose elemental formulas and predict the type of metabolic transformation that occurred (e.g., oxidation, hydroxylation, glucuronidation). nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides detailed structural information, confirming the site of modification. nih.gov The use of a deuterated internal standard like this compound significantly improves the reliability and throughput of these demanding analytical workflows. aptochem.comhilarispublisher.com
Preclinical and Mechanistic Biological Investigations with Lapaquistat D9 Acetate
In Vitro Cellular Studies on Lipid Metabolism and Pathway Modulation
In vitro studies are crucial for elucidating the cellular mechanisms of action of a drug candidate. For Lapaquistat (B1674497), these studies have primarily been conducted using cell lines such as the human hepatoma cell line HepG2, which is a common model for studying liver cell function and cholesterol metabolism. nih.govresearchgate.net
Effects on Squalene (B77637) Accumulation in Cultured Cells
Investigation of Cellular Cholesterol Synthesis Rates in Response to Squalene Synthase Inhibition
The primary therapeutic goal of squalene synthase inhibition is to reduce the rate of cholesterol synthesis. In vitro studies using HepG2 cells have demonstrated that Lapaquistat is a powerful competitive inhibitor of cholesterol synthesis. researchgate.net The inhibition of squalene synthase by compounds like Lapaquistat has been shown to significantly reduce de novo cholesterol biosynthesis. nih.gov For example, in HepG2 cells, treatment with a squalene synthase inhibitor led to a significant decrease in the synthesis of cholesterol from radiolabeled precursors. nih.gov This is a direct consequence of blocking a key enzymatic step in the cholesterol biosynthetic pathway.
Cellular Uptake and Intracellular Localization Studies
The enzyme squalene synthase is localized in the endoplasmic reticulum of hepatic cells. nih.gov Studies on the subcellular localization of squalene synthase in the human hepatoma cell line Hep G2 have confirmed its presence exclusively in the endoplasmic reticulum. nih.govnih.gov Therefore, for an inhibitor like Lapaquistat-d9 Acetate (B1210297) to be effective, it must be able to cross the cell membrane and reach this intracellular compartment. While specific studies detailing the cellular uptake mechanism and intracellular localization of Lapaquistat-d9 Acetate are not detailed in the provided search results, its demonstrated in vitro efficacy in inhibiting cholesterol synthesis in intact cells implies that it is indeed able to reach its target enzyme in the endoplasmic reticulum. researchgate.net
Mechanistic Research in Animal Models of Hypercholesterolemia
Animal models of hypercholesterolemia are invaluable for understanding the in vivo effects of lipid-lowering agents on the development and progression of atherosclerosis. The Watanabe heritable hyperlipidemic (WHHL) rabbit, and particularly the coronary-prone WHHLMI rabbit, is a well-established model for studying familial hypercholesterolemia and its atherosclerotic complications, as these animals have a defect in the LDL receptor similar to humans.
Pathological Changes in Atheromatous Plaques in Experimental Animal Models (e.g., rabbits)
In a significant study, Lapaquistat acetate was administered to WHHLMI rabbits for 32 weeks. science.gov The treatment led to a notable transformation of coronary atheromatous plaques. science.gov The plaques in treated rabbits were changed from unstable, lipid-rich lesions to more stable, fibromuscular lesions. science.gov This was characterized by an increase in the collagen content of the plaques, which contributes to their stability. science.gov
| Treatment Group | Plaque Composition | Change |
| Lapaquistat Acetate | Collagen Content | Increased |
| Lapaquistat Acetate | Lesion Type | Transformation to stable, fibromuscular plaques |
This table summarizes the qualitative changes observed in atheromatous plaques in WHHLMI rabbits treated with Lapaquistat acetate.
Alterations in Macrophage and Lipid Accumulation in Arterial Lesions
A key feature of unstable atherosclerotic plaques is the accumulation of macrophages and lipids. The study in WHHLMI rabbits demonstrated that treatment with Lapaquistat acetate significantly reduced the accumulation of both macrophages and extracellular lipids within the coronary plaques. science.gov Furthermore, the accumulation of oxidized lipoproteins, a critical factor in foam cell formation and plaque instability, was also decreased in the plaques of treated animals.
| Plaque Component | Change with Lapaquistat Acetate Treatment |
| Macrophage Accumulation | Decreased |
| Extracellular Lipid Accumulation | Decreased |
| Oxidized Lipoprotein Accumulation | Decreased |
This table quantifies the observed reductions in key components of arterial lesions in WHHLMI rabbits following treatment with Lapaquistat acetate.
Modulation of Inflammatory Markers and Enzyme Expression in Animal Tissues
Furthermore, Lapaquistat Acetate treatment was associated with a reduction in the inflammatory marker high-sensitivity C-reactive protein (hsCRP) in a dose-dependent manner, suggesting that its effects on cholesterol or triglyceride levels may influence systemic inflammatory status. nih.govnih.gov In rabbit models, the compound also increased levels of peripheral coenzyme Q10, an essential component of the mitochondrial electron transport chain with antioxidant properties. nih.gov
Table 1: Effect of Lapaquistat Acetate on Inflammatory and Enzymatic Markers in Hypercholesterolaemic Rabbits
| Marker/Enzyme | Effect Observed | Location | Reference |
|---|---|---|---|
| Matrix Metalloproteinase-1 (MMP-1) | Suppressed Expression | Coronary Plaques | nih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Suppressed Expression | Coronary Plaques | nih.gov |
| Coenzyme Q10 | Increased Levels | Peripheral | nih.gov |
| High-Sensitivity C-reactive protein (hsCRP) | Reduced Levels | Serum | nih.govnih.gov |
Research on Mevalonate (B85504) Kinase Deficiency (MKD) Pathophysiology in Experimental Systems
Lapaquistat Acetate has been a subject of research for its potential application in Mevalonate Kinase Deficiency (MKD), a rare autoinflammatory genetic disorder. medchemexpress.commedchemleader.combioscience.co.ukglpbio.com The rationale stems from its mechanism of action as a squalene synthase inhibitor, which acts downstream in the mevalonate pathway. mdpi.com
Studies on Isoprenoid Homeostasis in MKD Cellular Models
A key aspect of MKD pathophysiology is the disruption of the mevalonate pathway, leading to a deficiency in essential isoprenoid molecules. Unlike statins, which inhibit an early step (HMG-CoA reductase) in the pathway and thus deplete downstream isoprenoids, squalene synthase inhibitors like Lapaquistat Acetate block a later, more specific step. nih.govnih.gov This mechanism prevents the synthesis of cholesterol while allowing for the accumulation of upstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov In cellular models mimicking MKD, the use of Lapaquistat Acetate is theorized to restore the availability of these crucial anti-inflammatory isoprenoid intermediates, thereby potentially mitigating the inflammatory symptoms of the disease. mdpi.com
Investigation of this compound's Influence on Molecular Pathways Related to MKD
In an in vitro model designed to simulate the cellular stress seen in MKD, Lapaquistat Acetate demonstrated protective effects. mdpi.com Using a murine macrophage cell line (RAW 264.7), researchers induced cellular toxicity and mitochondrial damage with lipopolysaccharide (LPS) and alendronate to mimic the biochemical blockade found in MKD. The study found that Lapaquistat Acetate could counteract these damaging effects. mdpi.com Specifically, it showed a protective role against mitochondrial damage, helping to maintain normal cellular morphology and the integrity of internal membranes and organelles. mdpi.com These findings suggest that by modulating the mevalonate pathway, Lapaquistat Acetate can influence molecular cascades related to inflammation and cytotoxicity in experimental systems relevant to MKD. mdpi.com
Investigation of Cellular Responses to Statin Co-administration in Preclinical Models
A significant area of preclinical research for Lapaquistat Acetate has been its potential to reduce the myotoxicity (muscle toxicity) associated with statin therapy. nih.gov
Attenuation of Statin-Induced Cytotoxicity in Human Skeletal Muscle Cells (In Vitro)
Studies have shown that T-91485, the active metabolite of Lapaquistat Acetate, can alleviate the cytotoxic effects of statins in human skeletal muscle cells in a laboratory setting. nih.gov The depletion of mevalonate-derived isoprenoids by statins is believed to be a primary cause of their myotoxic side effects. nih.gov By inhibiting squalene synthase, Lapaquistat Acetate's metabolite is thought to restore levels of necessary isoprenoids (excluding squalene), thereby protecting muscle cells from statin-induced damage. nih.gov
Protection Against Simvastatin-Induced Myotoxicity in Guinea Pig Models
The protective effect of Lapaquistat Acetate against statin-induced myotoxicity has been confirmed in animal models. nih.gov The guinea pig is considered a suitable preclinical model for studying this particular adverse effect. nih.gov In one key study, guinea pigs were treated with a high dose of the myotoxic statin cerivastatin. nih.gov This treatment alone resulted in a more than tenfold increase in plasma creatine (B1669601) kinase (CK) levels, a key biomarker for muscle damage, and was correlated with severe skeletal muscle lesions observed in histopathology. nih.gov However, when Lapaquistat Acetate was co-administered with the statin, it almost completely prevented the rise in CK levels and the associated muscle damage. nih.govnih.gov
Table 2: Effect of Lapaquistat Acetate on Statin-Induced Myotoxicity in Guinea Pigs
| Treatment Group | Key Finding | Biomarker | Reference |
|---|---|---|---|
| High-Dose Cerivastatin | >10-fold increase in Creatine Kinase (CK) levels | Plasma CK | nih.gov |
| Cerivastatin + Lapaquistat Acetate | Almost complete prevention of CK level increase | Plasma CK | nih.gov |
Mechanistic Basis of Isoprenoid Replenishment in Combinatorial Therapies
The therapeutic rationale for employing this compound, a deuterated derivative of the squalene synthase inhibitor Lapaquistat, in combination with other lipid-lowering agents, particularly HMG-CoA reductase inhibitors (statins), is deeply rooted in the intricate regulation of the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for numerous cellular functions. The mechanistic basis for isoprenoid replenishment in such combinatorial therapies hinges on the distinct and complementary points of enzymatic inhibition within this critical biochemical cascade.
Statins act early in the mevalonate pathway, inhibiting HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonic acid. nih.gov This early blockade effectively reduces the synthesis of all downstream products, including both cholesterol and essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov The depletion of these isoprenoids is implicated in some of the undesirable side effects associated with statin therapy, such as myotoxicity. nih.gov
In contrast, Lapaquistat and its deuterated analogue inhibit squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of FPP to squalene. mdpi.comwikipedia.org By acting downstream of FPP synthesis, this compound specifically blocks the flux of isoprenoids towards cholesterol production without impeding the synthesis of FPP and GGPP themselves. nih.gov This targeted inhibition leads to an accumulation of FPP, the substrate of the inhibited enzyme. nih.gov
When this compound is used in a combinatorial therapy with a statin, a unique biochemical modulation occurs. The statin's inhibition of HMG-CoA reductase is counterbalanced by the downstream blockade by this compound. This dual inhibition prevents the profound depletion of FPP that would be caused by a statin alone. nih.gov Research has demonstrated that while a statin like lovastatin (B1675250) reduces cellular levels of both FPP and GGPP, the concurrent administration of a squalene synthase inhibitor leads to a restoration of FPP levels. nih.gov This replenishment of the FPP pool is significant as FPP is a critical precursor for the synthesis of other vital molecules, including coenzyme Q10 (ubiquinone), dolichols, and for the farnesylation of proteins. nih.govmdpi.com The restoration of FPP levels may therefore mitigate some of the adverse effects of statins that are attributed to isoprenoid depletion. nih.gov
The following table summarizes the findings from a study investigating the effects of a squalene synthase inhibitor, alone and in combination with a statin, on isoprenoid pyrophosphate levels in HepG2 cells.
| Treatment Condition | Fold Change in Farnesyl Pyrophosphate (FPP) Levels (vs. Control) | Fold Change in Geranylgeranyl Pyrophosphate (GGPP) Levels (vs. Control) |
| Squalene Synthase Inhibitor (25 µM) | ~16 | ~1.6 |
| Lovastatin (25 µM) | Decreased | Decreased |
| Squalene Synthase Inhibitor (25 µM) + Lovastatin (25 µM) | Increased (compared to lovastatin alone) | Remained Diminished |
Data derived from a study on a novel bisphosphonate inhibitor of squalene synthase in HepG2 cells. nih.gov
This data clearly illustrates the mechanistic principle of isoprenoid replenishment. The squalene synthase inhibitor not only prevents the statin-induced drop in FPP but leads to its accumulation. nih.gov However, it is noteworthy that in this particular study, the levels of GGPP, which is synthesized from FPP, remained low in the combination therapy group. nih.gov This suggests a complex regulation of the pathway where the accumulated FPP may not be efficiently converted to GGPP under these specific experimental conditions.
Computational and Structural Biology Research on Lapaquistat D9 Acetate
Molecular Docking and Simulation Studies of Lapaquistat-Enzyme Complexes
Computational methods, particularly molecular docking and simulation, have been instrumental in elucidating the interaction between lapaquistat (B1674497) acetate (B1210297) and its target enzyme, squalene (B77637) synthase (SQS), as well as analogous enzymes like dehydrosqualene synthase (CrtM) from Staphylococcus aureus. tandfonline.comcimap.res.in These in silico approaches provide a detailed view of the molecular interactions that govern the inhibitory activity of lapaquistat acetate.
Prediction of Binding Modes and Interaction Sites
Molecular docking studies have successfully predicted the binding orientation of lapaquistat acetate within the active site of dehydrosqualene synthase. researchgate.net These studies have identified key amino acid residues that form crucial interactions with the inhibitor. tandfonline.comnih.gov For the dehydrosqualene synthase (CrtM) of Staphylococcus aureus, a series of residues have been frequently identified as interacting with lapaquistat acetate. tandfonline.comresearchgate.netnih.gov These interactions are fundamental to the stable binding of the inhibitor and its function. scbt.com
A comparative docking analysis further substantiated the importance of these residues in the enzyme-inhibitor complex. researchgate.net The specific residues in S. aureus CrtM that have been shown to interact with lapaquistat acetate are detailed in the table below. researchgate.netnih.govresearchgate.net
| Interacting Residue | Reference |
| His18 | tandfonline.comresearchgate.netnih.gov |
| Arg45 | tandfonline.comresearchgate.netnih.gov |
| Asp48 | tandfonline.comresearchgate.netnih.gov |
| Asp52 | tandfonline.comresearchgate.netnih.gov |
| Tyr129 | tandfonline.comresearchgate.netnih.gov |
| Gln165 | tandfonline.comresearchgate.netnih.gov |
| Asn168 | tandfonline.comresearchgate.netnih.gov |
| Asp172 | tandfonline.comresearchgate.netnih.gov |
| This table presents the amino acid residues in Staphylococcus aureus dehydrosqualene synthase (CrtM) identified through molecular docking studies to be key interaction sites for Lapaquistat Acetate. |
Assessment of Binding Energies and Affinity
The strength of the interaction between lapaquistat acetate and its target enzyme has been quantified through the calculation of binding energies and docking scores. These values provide a measure of the binding affinity, with more negative values indicating a more stable and favorable interaction. researchgate.net In silico studies have reported a binding affinity for lapaquistat with squalene synthase of -10.4 kcal/mol. researchgate.net Induced fit docking (IFD) studies on the complex of lapaquistat acetate with dehydrosqualene synthase have also been performed to accurately predict ligand-binding modes and estimate docking scores. nih.gov The binding free energies (ΔG) for these complexes are calculated to further assess the stability of the molecular contacts. nih.gov
| Compound | Binding Affinity (kcal/mol) | Reference |
| Lapaquistat | -10.4 | researchgate.net |
| Geraniin | -12.2 | researchgate.net |
| Corilagin | -10.5 | researchgate.net |
| Ellagic acid | -7.8 | researchgate.net |
| This table displays the comparative binding affinities of Lapaquistat and other compounds with squalene synthase as determined by molecular docking studies. |
Dynamics Simulations of Squalene Synthase in the Presence of Inhibitors
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the squalene synthase enzyme when bound to inhibitors like lapaquistat acetate. nih.govnih.gov These simulations, often run for durations such as 100 nanoseconds, provide insights into the stability of the protein-ligand complex and the conformational changes that may occur upon inhibitor binding. nih.govnih.govnih.gov
Solvent Accessibility and Active Site Dynamics
The dynamics of the active site are crucial for the enzyme's catalytic function. MD simulations provide a means to explore how the presence of an inhibitor alters the solvent accessibility of the active site and the movement of key residues within it. Squalene synthase possesses two hydrophilic active sites and an inhibitory pocket. mdpi.com The reaction mechanism involves the binding of farnesyl pyrophosphate (FPP) molecules at the hydrophilic end, followed by the movement of the intermediate, presqualene pyrophosphate (PSPP), to a hydrophobic pocket. mdpi.com The binding of an inhibitor can obstruct the normal catalytic action by blocking substrate access to the active site. scbt.com
In Silico Screening for Novel Squalene Synthase Inhibitor Chemotypes
The quest for new and improved inhibitors of squalene synthase has been significantly advanced by in silico screening techniques. nih.govresearchgate.netmdpi.com These computational methods allow for the rapid screening of large chemical databases to identify novel chemical scaffolds with the potential to inhibit the enzyme. researchgate.netnih.gov
Structure-based virtual screening is a common approach where compounds are docked into the enzyme's active site to predict their binding affinity. nih.gov This method, combined with filtering based on drug-likeness criteria such as Lipinski's rule of five, helps to narrow down the number of candidates for experimental testing. researchgate.netnih.gov Another powerful technique is the generation of 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models. researchgate.netnih.gov These models define the essential structural features required for a molecule to bind to the target and can be used to screen databases for compounds that match the pharmacophore. researchgate.netmdpi.comnih.gov These in silico approaches have been successful in identifying novel phytochemicals and other compounds as potential squalene synthase inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Lapaquistat Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. In the context of Lapaquistat, a potent squalene synthase inhibitor, QSAR studies have been instrumental in understanding the structural requirements for inhibiting its target enzyme. researchgate.netwikipedia.org Lapaquistat-d9 Acetate, a deuterated isotopologue of Lapaquistat Acetate, is utilized in metabolic and pharmacokinetic studies, while the foundational QSAR research is conducted on Lapaquistat and its structural analogs to guide the development of new therapeutic agents. scbt.com
Research in this area focuses on developing predictive models for squalene synthase inhibitors, a class of drugs intended to treat hyperlipidemia. nih.govmdpi.com These models are built using a training set of molecules with known inhibitory activities to derive statistically significant correlations. mdpi.com
Three-dimensional QSAR (3D-QSAR) is a primary method employed, generating pharmacophore models that define the essential spatial arrangement of chemical features necessary for biological activity. researchgate.netnih.gov For squalene synthase inhibitors like Lapaquistat analogs, these pharmacophore models commonly identify features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings as critical for effective binding to the enzyme's active site. mdpi.comresearchgate.net Techniques like HypoGen, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to construct these models. researchgate.netcolab.ws
The robustness and predictive power of these QSAR models are evaluated using various statistical metrics. A high correlation coefficient (r or R²) indicates a strong relationship between the predicted and observed activities of the training set compounds. The cross-validated coefficient (q² or rcv²) assesses the model's internal predictive ability, while the predictive r² (rpred²) validates its performance on an external test set of compounds not used in model generation. researchgate.netcolab.ws
Table 1: Statistical Validation of 3D-QSAR Models for Squalene Synthase Inhibitors and Related Compounds
Model Type Technique Correlation Coefficient (R²) Cross-Validated Coefficient (q²) Predictive Ability (r²_pred) Reference Pharmacophore HypoGen 0.81 (r=0.901) N/A Low error of prediction researchgate.net Field/Grid Based N/A 0.970 0.842 0.968 (rcv²) researchgate.net CoMFA 3D-QSAR 0.948 0.791 N/A CoMSIA 3D-QSAR 0.908 0.724 N/A
N/A: Not available in the cited sources. Note: CoMFA and CoMSIA data are for PDE-5 inhibitors but illustrate typical validation metrics for 3D-QSAR models. colab.ws
The pharmacophore models generated from these studies provide a virtual blueprint of the ideal squalene synthase inhibitor. They detail the specific types and locations of interactions that enhance binding affinity. For instance, a successful pharmacophore model for squalene synthase inhibitors, referred to as Hypo 1, was constructed based on highly active compounds and validated for its predictive accuracy. nih.gov
Table 2: Key Pharmacophore Features for Squalene Synthase Inhibitor Activity
Pharmacophore Feature Description Importance for Activity Reference Hydrogen Bond Acceptor (A) A feature capable of accepting a hydrogen bond from the protein target. Essential for anchoring the ligand in the active site. [3, 6] Hydrophobic (H) A non-polar region that interacts with hydrophobic pockets of the enzyme. Contributes significantly to binding affinity. [3, 13] Ring Aromatic (R) An aromatic ring system that can engage in π-π stacking or other aromatic interactions. Often crucial for orienting the molecule correctly within the binding site. [3, 6] Excluded Volume (Ev) Regions in space where steric bulk is detrimental to activity. Defines the conformational constraints of the active site.
These validated QSAR models serve as powerful tools for virtual screening, where large chemical databases can be rapidly searched for novel compounds that fit the pharmacophore and are predicted to have high inhibitory activity. researchgate.netresearchgate.net This process helps in identifying new chemical scaffolds that can be synthesized and tested, accelerating the discovery of next-generation squalene synthase inhibitors. nih.govmdpi.com The insights gained from QSAR analyses of Lapaquistat and its analogs are therefore critical for guiding the rational design of new, potentially more effective and safer therapies for hypercholesterolemia. mdpi.comnih.gov
Future Research Directions and Applications of Lapaquistat D9 Acetate
Expanding the Understanding of Cholesterol-Independent Roles of Squalene (B77637) Synthase Inhibition
Squalene synthase (SQS) is a critical enzyme in the mevalonate (B85504) pathway, catalyzing the first committed step toward cholesterol biosynthesis. researchgate.net While the cholesterol-lowering effects of SQS inhibition are well-documented, emerging evidence suggests that the enzyme and its inhibition have roles that extend beyond cholesterol regulation. rsc.orgresearchgate.net The inhibition of SQS leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP), which is a precursor for various non-sterol isoprenoids. nih.gov These molecules are vital for diverse cellular functions, including protein prenylation, which is crucial for the activity of signaling proteins like Ras and Rho GTPases. nih.gov
Future research can leverage Lapaquistat-d9 Acetate (B1210297) to meticulously trace the metabolic fate of precursors that accumulate upon SQS inhibition. By using this labeled inhibitor, researchers can employ mass spectrometry-based techniques to track the flux of these molecules into non-sterol pathways, providing a clearer picture of the cholesterol-independent consequences of SQS inhibition. This could unveil novel therapeutic targets for diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders. rsc.orgresearchgate.netnih.gov
Development of Advanced Research Tools Based on Deuterium (B1214612) Labeling
The incorporation of deuterium into Lapaquistat (B1674497) Acetate creates a powerful research tool for a variety of advanced analytical techniques. scbt.com Deuterium labeling provides a stable isotope signature that can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise quantification and tracing of the compound and its metabolic effects. scispace.com
Key applications in this area include:
Enzyme Kinetics and Mechanism Studies: Lapaquistat-d9 Acetate can be used to study the kinetic properties of squalene synthase with greater accuracy. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can provide detailed insights into the enzyme's mechanism of action. escholarship.org
Metabolic Flux Analysis: In combination with other stable isotope tracers, this compound can be a vital component of metabolic flux analysis studies. This will enable researchers to quantify the flow of metabolites through the cholesterol biosynthesis pathway and intersecting metabolic networks under various physiological and pathological conditions. scispace.com
Deuterium Metabolic Imaging (DMI): The field of in vivo metabolic imaging stands to benefit significantly from deuterated probes like this compound. DMI is an emerging non-invasive technique that can visualize metabolic processes in real-time. escholarship.orgnih.gov The use of this compound could allow for the direct imaging of enzyme inhibition and its downstream metabolic consequences within living organisms. nih.gov
| Research Tool Application | Technique | Potential Insights |
| Enzyme Kinetics | Mass Spectrometry, NMR | Detailed mechanism of squalene synthase inhibition |
| Metabolic Flux Analysis | Mass Spectrometry | Quantification of pathway dynamics |
| In Vivo Imaging | Deuterium Metabolic Imaging (DMI) | Real-time visualization of metabolic effects |
Investigation of this compound in Emerging Models of Lipid-Related Cellular Dysfunction
The non-deuterated form, Lapaquistat Acetate, has already been investigated in models of lipid-related diseases such as atherosclerosis. nih.govnih.gov Studies have shown that it can reduce plasma cholesterol and triglyceride levels and beneficially alter the composition of atherosclerotic plaques in animal models. nih.govnih.gov this compound can build upon this foundation by providing a more sophisticated tool to probe the underlying mechanisms of these effects.
By using the deuterated compound, researchers can precisely track its distribution and metabolic impact within specific cell types and tissues affected by lipid dysfunction. This could include tracing its effects on macrophage foam cell formation in atherosclerosis or its influence on lipid droplet dynamics in models of non-alcoholic fatty liver disease (NAFLD). The ability to distinguish the inhibitor's direct effects from broader systemic changes will be invaluable in understanding the pathophysiology of these complex diseases.
Contribution to Fundamental Biochemical and Metabolic Pathway Research
The precise nature of this compound as a labeled molecule makes it an exceptional tool for fundamental biochemical research. Its application in mass spectrometry-based metabolomics and lipidomics can help to create detailed maps of metabolic pathways. mdpi.comlcms.cz By inhibiting a key enzymatic step and simultaneously introducing a traceable label, researchers can observe the resulting perturbations across the entire metabolome and lipidome with high sensitivity and specificity.
This approach can lead to the discovery of previously unknown metabolic intermediates and regulatory crosstalk between different pathways. For instance, the accumulation of FPP due to SQS inhibition can be traced to its various metabolic fates, potentially uncovering novel signaling roles for these molecules. researchgate.net Such fundamental discoveries are crucial for building a comprehensive understanding of cellular metabolism and for identifying new avenues for therapeutic intervention in a wide range of diseases.
Q & A
Q. What is the mechanism of action of Lapaquistat-d9 Acetate in cholesterol biosynthesis, and how is this validated experimentally?
this compound inhibits squalene synthase, blocking the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway. Methodologically, this is validated using enzyme activity assays (e.g., radiometric or fluorometric measurements of squalene synthase inhibition) and in vitro models of hepatic cholesterol synthesis. Deuterium labeling (d9) allows tracking of metabolic stability in pharmacokinetic studies .
Q. How is isotopic labeling (deuterium) utilized in pharmacokinetic studies of this compound?
The deuterium label serves as a stable isotopic tracer to study absorption, distribution, metabolism, and excretion (ADME). Techniques like liquid chromatography-mass spectrometry (LC-MS) differentiate labeled from unlabeled compounds, enabling precise quantification in biological matrices. This approach minimizes interference from endogenous metabolites and improves assay specificity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Stability under storage conditions (-80°C, ≥1 year) must be confirmed using certified reference materials .
Q. What are the primary metabolic pathways affected by this compound?
The compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4/5. Deuterium labeling reduces metabolic clearance by attenuating hydrogen-deuterium exchange in active sites, prolonging half-life. Metabolites are identified using high-resolution MS and compared to unlabeled analogs to assess isotopic effects .
Q. What are the recommended storage conditions and stability parameters for this compound?
Store at -80°C in acetonitrile solution to maintain stability for ≥1 year. Batch-specific certificates of analysis (CoA) should be reviewed for purity (>95%) and degradation products. Thawing cycles must be minimized to prevent hydrolysis of the acetate moiety .
Advanced Research Questions
Q. How can researchers address discrepancies between LDL-C reduction efficacy and hepatic safety signals observed in clinical trials of Lapaquistat acetate?
Pooled phase 2/3 data show LDL-C reductions of 18–21% but elevated alanine aminotransferase (ALT) ≥3× ULN in 2.0–2.7% of patients. Methodologically, causality is assessed via time-to-event analysis, dose-response relationships, and Hy’s Law criteria (ALT + bilirubin elevation). Confounding factors (e.g., concomitant statin use) require stratified subgroup analysis .
Q. What methodological considerations are critical when designing long-term safety studies for compounds with potential hepatotoxicity?
Use adaptive trial designs with pre-specified stopping rules for ALT elevations. Incorporate frequent liver function monitoring (e.g., every 4–6 weeks) and leverage biomarkers like cytokeratin-18 for early detection of hepatocyte apoptosis. PICOT frameworks (Population: dyslipidemic patients; Intervention: Lapaquistat-d9; Comparator: placebo; Outcome: hepatic events; Time: 96 weeks) ensure structured hypothesis testing .
Q. How should researchers statistically analyze pooled data from multiple trials to evaluate rare adverse events?
Apply meta-analytic techniques with random-effects models to account for inter-study heterogeneity. Sensitivity analyses exclude outliers, and Bayesian methods estimate posterior probabilities of safety signals. Data quality assessment (DQA) steps, including outlier detection and missing data imputation, are essential for robustness .
Q. How can in vitro models be optimized to predict hepatotoxicity risks identified in Lapaquistat trials?
Use 3D hepatocyte spheroids or microphysiological systems (MPS) to mimic in vivo metabolic stress. Measure mitochondrial dysfunction (JC-1 assay) and reactive oxygen species (ROS) generation. Correlate in vitro IC50 values with clinical Cmax levels to establish safety margins .
Q. How can meta-analytical approaches reconcile contradictory findings between LDL-C efficacy and hepatic safety endpoints?
Conduct dose-response meta-regression to separate efficacy (LDL-C reduction) and toxicity (ALT elevation) relationships. Network meta-analysis compares Lapaquistat with other squalene synthase inhibitors, adjusting for trial duration and patient demographics. Publication bias is assessed via funnel plots and Egger’s test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
